molecular formula C6H14N2O2.C2H4O2<br>C8H18N2O4 B1294604 L-Lysine acetate CAS No. 52315-76-1

L-Lysine acetate

Cat. No.: B1294604
CAS No.: 52315-76-1
M. Wt: 206.24 g/mol
InChI Key: RRNJROHIFSLGRA-JEDNCBNOSA-N
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Description

L-Lysine acetate is an organic compound formed by the reaction of L-lysine and acetic acid. It is a salt with the chemical formula C6H14N2O2 · C2H4O2. L-Lysine is an essential amino acid that the human body cannot synthesize and must be obtained from dietary sources. It plays a crucial role in protein synthesis, collagen formation, and various metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Lysine acetate is synthesized by reacting L-lysine with acetic acid. The process involves dissolving L-lysine in water, followed by the addition of acetic acid. The mixture is then subjected to crystallization and purification to obtain this compound in the form of a white crystalline powder .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation using strains of Corynebacterium glutamicum. The fermentation process converts sugars from sources like sugarcane molasses into L-lysine, which is then reacted with acetic acid to form this compound. This method is efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: L-Lysine acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, periodate.

    Reducing Agents: Sodium borohydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products:

    Hydroxylysine: Formed through oxidation.

    N-acylated Lysine: Formed through acylation reactions.

Scientific Research Applications

L-Lysine acetate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various compounds.

    Biology: Plays a role in protein synthesis and metabolic studies.

    Medicine: Used in the formulation of amino acid supplements and intravenous nutrition solutions.

    Industry: Utilized in animal feed to enhance nutritional value

Mechanism of Action

L-Lysine acetate dissociates into lysine and acetate ions in the body. Lysine is absorbed through the intestinal lining and participates in protein synthesis, collagen formation, and carnitine production. It also competes with arginine, inhibiting the replication of the herpes simplex virus. Acetate is converted into acetyl-CoA, which enters the citric acid cycle to produce energy .

Comparison with Similar Compounds

Uniqueness of L-Lysine Acetate: this compound is unique due to its enhanced solubility and bioavailability compared to other forms of L-lysine. It is particularly useful in medical and nutritional applications where rapid absorption and utilization are required .

Properties

IUPAC Name

acetic acid;(2S)-2,6-diaminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.C2H4O2/c7-4-2-1-3-5(8)6(9)10;1-2(3)4/h5H,1-4,7-8H2,(H,9,10);1H3,(H,3,4)/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNJROHIFSLGRA-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(CCN)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C(CCN)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56-87-1 (Parent)
Record name Lysine acetate [USP]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80886223
Record name L-Lysine, acetate (1:1)
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Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57282-49-2, 52315-76-1
Record name L-Lysine, acetate (1:1)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lysine acetate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name L-Lysine acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lysine acetate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057282492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Lysine, acetate (1:1)
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Record name L-Lysine, acetate (1:1)
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Record name L-lysine acetate
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Record name L-lysine monoacetate
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Record name LYSINE ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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